molecular formula C9H13ClO B14552768 3-Chloro-5-(propan-2-yl)cyclohex-2-en-1-one CAS No. 61888-38-8

3-Chloro-5-(propan-2-yl)cyclohex-2-en-1-one

Cat. No.: B14552768
CAS No.: 61888-38-8
M. Wt: 172.65 g/mol
InChI Key: BKKHLASJVSHZDB-UHFFFAOYSA-N
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Description

3-chloro-5-isopropyl-cyclohex-2-enone is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are characterized by a six-membered ring containing a double bond and a ketone functional group. This compound is notable for its unique structure, which includes a chlorine atom and an isopropyl group attached to the cyclohexenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-isopropyl-cyclohex-2-enone can be achieved through several methods. One common approach involves the hydrolysis of 3-chloro-cyclohexene followed by oxidation of the resulting cyclohexenol . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . These methods typically require specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of cyclohexenones, including 3-chloro-5-isopropyl-cyclohex-2-enone, often involves catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts . The choice of catalysts and oxidizing agents is crucial for optimizing the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-isopropyl-cyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols.

Scientific Research Applications

3-chloro-5-isopropyl-cyclohex-2-enone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-isopropyl-cyclohex-2-enone involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, in oxidation reactions, the compound can form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-isopropyl-cyclohex-2-enone is unique due to the presence of both the chlorine atom and the isopropyl group, which confer distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

61888-38-8

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

3-chloro-5-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H13ClO/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7H,3-4H2,1-2H3

InChI Key

BKKHLASJVSHZDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=CC(=O)C1)Cl

Origin of Product

United States

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